2-Phenoxypyrimidine-5-carbaldehyde

Medicinal chemistry Physicochemical profiling Ligand design

2-Phenoxypyrimidine-5-carbaldehyde (CAS 944899-61-0) is a disubstituted pyrimidine building block possessing an electron-deficient pyrimidine ring, a phenoxy leaving/directing group at the 2-position, and a reactive formyl substituent at the 5-position. Its molecular formula is C₁₁H₈N₂O₂, with a molecular weight of 200.19 g/mol, a computed XLogP3-AA of 1.5, a topological polar surface area of 52.1 Ų, and four hydrogen-bond acceptor sites.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Cat. No. B13921324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxypyrimidine-5-carbaldehyde
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=N2)C=O
InChIInChI=1S/C11H8N2O2/c14-8-9-6-12-11(13-7-9)15-10-4-2-1-3-5-10/h1-8H
InChIKeyIMIDXRYOZBVWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxypyrimidine-5-carbaldehyde – Core Physicochemical and Structural Identity for Research Procurement


2-Phenoxypyrimidine-5-carbaldehyde (CAS 944899-61-0) is a disubstituted pyrimidine building block possessing an electron-deficient pyrimidine ring, a phenoxy leaving/directing group at the 2-position, and a reactive formyl substituent at the 5-position [1]. Its molecular formula is C₁₁H₈N₂O₂, with a molecular weight of 200.19 g/mol, a computed XLogP3-AA of 1.5, a topological polar surface area of 52.1 Ų, and four hydrogen-bond acceptor sites [1]. The compound is commercially available at ≥98% purity (NLT 98%) from specialty suppliers, accompanied by MSDS, NMR, HPLC, and LC-MS documentation .

Building Block Scope
Disubstituted pyrimidine with electron-deficient ring and reactive 5‑formyl group suitable for condensation, heterocycle synthesis, and SAR expansion.
2‑Phenoxy Directing/Leaving Handle
Oxygen atom enables Pd‑catalyzed ortho‑C–H activation on the pendant phenyl ring and modulates lipophilicity; not a passive substituent.
Characterization & Purity Tier
Supplied with NMR, HPLC, LC‑MS documentation; high‑purity building block for reproducible synthetic workflows.

Why 2-Phenoxypyrimidine-5-carbaldehyde Cannot Be Casually Swapped with Other Pyrimidine-5-carbaldehydes


The 2-phenoxy substituent is not a spectator group; it simultaneously withdraws electron density from the pyrimidine ring through an inductive effect while donating through resonance, and it serves as a competent directing group for transition-metal-catalyzed ortho-C–H activation on the pendant phenyl ring [1]. Replacing it with a 2-phenyl, 2-chloro, or 2-unsubstituted analog eliminates this orthogonal functionalization handle and alters both the reactivity of the 5-carbaldehyde toward nucleophiles and the compound's overall lipophilicity profile [2]. These differences translate into divergent downstream synthetic efficiency and pharmacokinetic properties in derived analogues, making generic substitution scientifically unsound for structure–activity relationship (SAR) campaigns.

Electronic & Steric Profile May Shift
2‑Phenoxy oxygen withdraws electron density inductively and donates by resonance; 2‑phenyl, 2‑chloro, or unsubstituted analogues alter aldehyde reactivity and lipophilicity, potentially shifting SAR trends.
C–H Activation Handle Not Transferable
The phenoxy group acts as a competent directing group for Pd‑catalyzed ortho‑functionalization; 2‑phenyl and 2‑chloro analogues lack this orthogonal diversification vector.
Oxidation State at C5 Restricts Chemistry
The free aldehyde enables imine, hydrazone, and oxime formation directly; the corresponding 5‑carboxylic acid analogue requires pre‑activation, limiting late‑stage conjugation options.

2-Phenoxypyrimidine-5-carbaldehyde – Quantitative Differentiation Evidence Against Closest Structural Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Versus the 2-Phenyl Analogue

The 2-phenoxy oxygen introduces an additional hydrogen-bond acceptor site absent in the all-carbon 2-phenylpyrimidine-5-carbaldehyde. The target compound possesses 4 H-bond acceptors versus 3 for the 2-phenyl analogue, while the donor count remains 0 for both [1]. This single-atom difference (O vs. C) increases the topological polar surface area from 42.8 Ų to 52.1 Ų (+22%), which can alter passive membrane permeability and target-binding geometry [1].

H‑Bond Acceptor Profile
Cross‑study comparable
Target: 4 H‑bond acceptors; TPSA 52.1 Ų vs 2‑Phenyl analogue: 3 acceptors; TPSA 42.8 Ų +1 acceptor, TPSA +9.3 Ų (+22%)
May influence target binding and membrane permeability profile
Computed properties (PubChem); experimental validation recommended
Medicinal chemistry Physicochemical profiling Ligand design

Increased Lipophilicity (XLogP) Versus the 2-Chloro Analogue

The 2-phenoxy group confers a computed XLogP3-AA of 1.5 on the target compound, whereas the 2-chloropyrimidine-5-carbaldehyde analogue has a significantly lower XLogP3-AA of 0.8 [1]. This 0.7 log unit difference corresponds to an approximately 5-fold higher predicted octanol–water partition coefficient, which positions the phenoxy derivative more favorably for targets requiring moderate lipophilicity or for fragment libraries where balanced polarity is critical [1].

Lipophilicity Difference
Cross‑study comparable
Δ XLogP = +0.7
Target XLogP 1.5 vs 2‑chloro analogue 0.8
Reported lipophilicity difference may affect fragment library property space
Computed with XLogP3; empirical logD may vary
Drug design Lipophilicity optimization Fragment-based screening

Ortho-C–H Activation Handle Absent in 2-Phenyl and 2-Chloro Analogues

The 2-phenoxypyrimidine scaffold is a demonstrated directing group for Pd(OAc)₂-catalyzed ortho-C–H acetoxylation and arylation of the pendant phenyl ring, a reactivity mode that is mechanistically inaccessible to 2-phenylpyrimidine-5-carbaldehyde (lacks the coordinating oxygen) and 2-chloropyrimidine-5-carbaldehyde (lacks the aryl ring entirely) [1]. In the published method, 2-phenoxypyrimidine derivatives underwent ortho-acetoxylation in moderate to excellent yields, providing a direct route to phenol derivatives with antimycobacterial and herbicidal activities [1].

C–H Activation Handle
Class‑level inference
Pd‑catalyzed ortho‑acetoxylation / arylation
Accessible with 2‑phenoxypyrimidine; not available for 2‑phenyl or 2‑chloro analogues
Supports late‑stage diversification strategy
Yield range reported; reaction optimization may be needed
Synthetic methodology Late-stage functionalization C–H activation

Aldehyde Reactivity Differentiates the Target from the 5-Carboxylic Acid Analogue for Condensation Chemistry

The 5-carbaldehyde group enables condensation reactions (e.g., Schiff base formation with amines, hydrazones, oximes) that are not directly accessible from the corresponding 5-carboxylic acid analogue (2-phenoxypyrimidine-5-carboxylic acid, CAS 927877-48-3) without prior reduction or activation [1]. The aldehyde carbon is electrophilic (δ⁺) and reacts with primary amines under mild conditions, whereas the carboxylic acid requires coupling reagents and is preferentially deprotonated at physiological pH . This fundamental reactivity difference dictates which downstream synthetic pathways are available.

Aldehyde vs Acid Reactivity
Class‑level inference
Aldehyde: direct imine, oxime, hydrazone formation vs 5‑Carboxylic acid: requires activation (e.g., CDI, EDC) Distinct reaction manifold
Enables direct condensation‑based library synthesis
Aldehyde electrophilicity may require controlled conditions
Schiff base synthesis Bioconjugation Fragment linking

2-Phenoxypyrimidine-5-carbaldehyde – Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Fragment Library Expansion Requiring Balanced Polarity and a Phenoxy C–H Activation Handle

The compound's XLogP of 1.5 and TPSA of 52.1 Ų place it in a favorable property space for fragment-based drug discovery [Section 3, Evidence 1 & 2]. Unlike the 2-phenyl analogue, the phenoxy oxygen provides an additional hydrogen-bond acceptor that can anchor the fragment in a target binding site, and unlike the 2-chloro analogue, the phenoxy ring is a competent substrate for late-stage Pd-catalyzed ortho-functionalization, allowing rapid expansion of fragment hits into lead series without resynthesis of the core [Section 3, Evidence 3].

Synthesis of Schiff Base Ligands and Heterocyclic Libraries via C5-Aldehyde Condensation

The free aldehyde at C5 enables direct condensation with primary amines, hydrazines, and hydroxylamines to generate imine, hydrazone, and oxime libraries [Section 3, Evidence 4]. This reactivity is blocked in the 5-carboxylic acid analogue without additional activation steps. Programs aimed at metal-chelating agents, antimicrobial Schiff bases, or covalent inhibitor warheads should specify the aldehyde oxidation state during procurement.

Agrochemical Lead Optimization Exploiting 2-Phenoxypyrimidine Herbicidal Pharmacophore

2-Phenoxypyrimidine derivatives are a known herbicidal chemotype with documented pre-emergent activity against sensitive species such as radish and millet . The 5-carbaldehyde variant provides a chemically addressable point for further derivatization (reduction to alcohol, reductive amination, Grignard addition) while preserving the core pharmacophore. Patent literature indicates that formyl-substituted 2-phenoxypyrimidines have been claimed as intermediates in herbicidal compositions for paddy rice and upland field applications .

Building Block for Kinase-Focused Libraries Where the 2-Phenoxy Group Mimics ATP Adenine Binding

Phenoxypyrimidine derivatives have been reported as p38α kinase inhibitors and PDGFR inhibitors . The 5-carbaldehyde provides a vector for introducing diverse substituents that probe the ribose pocket or solvent-exposed region. The phenoxy oxygen can engage the hinge region of kinases via hydrogen bonding, a feature that distinguishes this scaffold from simple 2-phenylpyrimidines. Researchers procuring this compound for kinase SAR should verify that the aldehyde is compatible with their planned chemistry (reductive amination, Wittig olefination, or Grignard addition).

Application
Selection Property
Validation Focus
Fragment library expansion with C–H diversification
2‑Phenoxy directing group; balanced lipophilicity profile
C–H activation feasibility; logP/TPSA alignment with fragment criteria
Schiff base and heterocyclic library synthesis
Reactive 5‑carbaldehyde group
Imine/hydrazone formation efficiency; reductive amination scope
Herbicidal lead optimization
Phenoxypyrimidine herbicidal core
Pre‑emergent activity assays; tolerance for aldehyde derivatization
Kinase‑focused library design
Phenoxy hinge‑binding motif
Kinase panel inhibition screening; aldehyde‑compatible chemistry scope
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